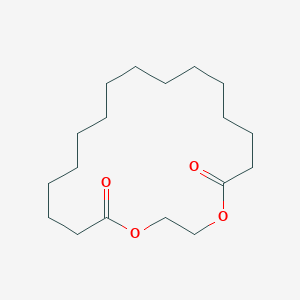
N,N'-Bis(4-ethoxyphenyl)phosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorodiamidic acids, which are characterized by the presence of phosphorus-nitrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid typically involves the reaction of 4-ethoxyaniline with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed:
Oxidation: Phosphoric acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or aminated phosphorodiamidic acids
Applications De Recherche Scientifique
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid involves its interaction with molecular targets through its phosphorus-nitrogen bonds. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of ethoxy groups enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Diamidophosphate: A simpler phosphorodiamidate ion with the formula PO2(NH2)2−, known for its use in phosphorylation reactions.
Phosphorodiamidic Acid Mustard: An active metabolite of cyclophosphamide, used in cancer therapy.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid is unique due to the presence of ethoxy groups, which confer specific solubility and reactivity properties. This makes it distinct from other phosphorodiamidic acids and enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
138228-76-9 |
|---|---|
Formule moléculaire |
C16H21N2O4P |
Poids moléculaire |
336.32 g/mol |
Nom IUPAC |
bis(4-ethoxyanilino)phosphinic acid |
InChI |
InChI=1S/C16H21N2O4P/c1-3-21-15-9-5-13(6-10-15)17-23(19,20)18-14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3,(H3,17,18,19,20) |
Clé InChI |
HDJSFIFHCUDVBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


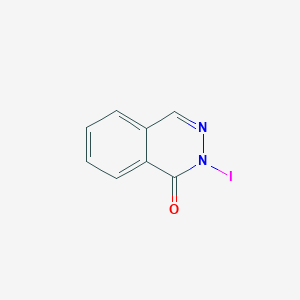
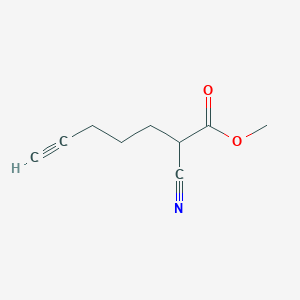

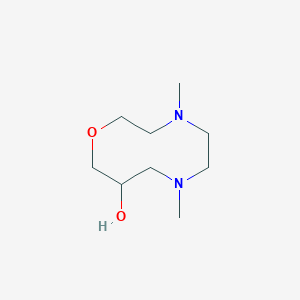

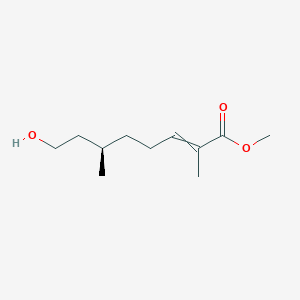
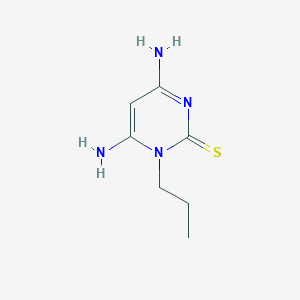
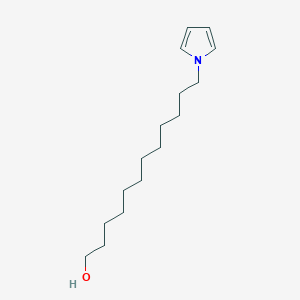
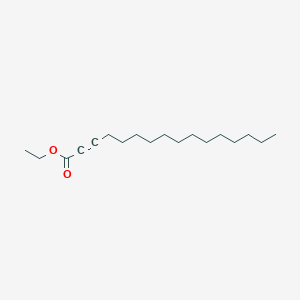
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

